molecular formula C27H24N4O4 B2962133 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-36-7

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2962133
CAS No.: 1207020-36-7
M. Wt: 468.513
InChI Key: AFFAFVINJXXBOO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative featuring a 1,2,4-oxadiazole ring linked to a 4-ethoxyphenyl group. This compound’s structure integrates two pharmacophoric motifs:

  • Quinazoline-2,4-dione core: Known for modulating interactions with bacterial efflux pumps.
  • 1,2,4-Oxadiazole-5-yl-methyl substituent: Enhances metabolic stability and hydrogen-bonding capacity.
    The 3,4-dimethylphenyl group at position 3 and the 4-ethoxyphenyl moiety on the oxadiazole ring likely influence steric and electronic properties, impacting solubility and target binding.

Properties

CAS No.

1207020-36-7

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-21-13-10-19(11-14-21)25-28-24(35-29-25)16-30-23-8-6-5-7-22(23)26(32)31(27(30)33)20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3

InChI Key

AFFAFVINJXXBOO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates a quinazoline framework and an oxadiazole moiety. This structure has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Growth Factors : Oxadiazole derivatives selectively inhibit growth factor signaling pathways.
  • Enzyme Inhibition : Targeting enzymes like thymidylate synthase and histone deacetylases (HDACs) has been shown to contribute to their antiproliferative effects .

For instance, a review of oxadiazole derivatives indicated that modifications to the oxadiazole structure could enhance cytotoxicity towards malignant cells .

Anti-inflammatory Activity

The quinazoline derivatives have also been explored for their anti-inflammatory properties . Studies have shown that certain quinazoline compounds exhibit significant inhibition of inflammatory responses in various models. For example:

  • Compounds derived from quinazoline structures were evaluated in carrageenan-induced rat paw edema tests, demonstrating promising anti-inflammatory effects with low gastric ulcerogenicity compared to traditional anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural components. The following table summarizes key findings related to the biological activities associated with similar compounds:

Compound TypeBiological ActivityMechanism of Action
1,3,4-OxadiazolesAnticancerInhibition of thymidylate synthase
QuinazolinesAnti-inflammatoryCOX-2 inhibition
Hybrid CompoundsAntimicrobialTargeting bacterial cell wall synthesis

Case Study: Anticancer Activity

In a study focused on quinazoline derivatives, it was found that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines. These results indicate a strong potential for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to 3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358828-71-3) :

Property Target Compound Similar Compound (CAS: 1358828-71-3)
Quinazoline Substituent 3-(3,4-Dimethylphenyl) 3-(4-Ethylphenyl)
Oxadiazole Substituent 4-Ethoxyphenyl (-OCH₂CH₃) 4-(Methylthio)phenyl (-SCH₃)
Molecular Formula C₂₇H₂₄N₄O₄ (inferred) C₂₆H₂₂N₄O₃S
Molecular Weight ~484.5 g/mol (calculated) 470.5 g/mol
Polarity Higher (ethoxy group is polar) Moderate (methylthio is less polar)

Impact of Substituents

  • 3,4-Dimethylphenyl vs.
  • Ethoxy (-OCH₂CH₃) vs. Methylthio (-SCH₃) : Ethoxy increases hydrophilicity, enhancing aqueous solubility, while methylthio may improve membrane permeability due to its lipophilic character.

Efflux Pump Inhibition (EPI) Potential

Quinazoline derivatives with alkylamino or morpholine groups exhibit strong EPI activity against P. aeruginosa . While the target compound lacks a morpholine moiety, its oxadiazole-ethoxyphenyl system may engage in hydrogen bonding with efflux pump proteins, akin to the synergistic effects observed in alkylaminoquinazolines.

Comparative Hypothetical Activity

Feature Target Compound CAS: 1358828-71-3 Morpholine-Containing Quinazolines
EPI Efficacy Moderate (untested; inferred from structural analogs) Unknown High (validated in vitro)
Synergy with Antibiotics Likely (based on oxadiazole’s role in EPIs) Not reported Confirmed
Mechanistic Clarity Unstudied Unstudied Well-characterized

Research Findings and Implications

Key Insights from Analogous Compounds

Oxadiazole Advantages : The 1,2,4-oxadiazole ring’s metabolic stability and hydrogen-bonding capacity may enhance the target compound’s pharmacokinetic profile compared to tetrazole-containing analogs (e.g., compounds 4g and 4h in ) .

Substituent-Driven Activity : Ethoxy and methylthio groups differentially impact bioavailability. Ethoxy’s polarity may limit blood-brain barrier penetration but improve solubility for systemic applications.

Quinazoline Core Modifications : The 3,4-dimethylphenyl group could reduce cytotoxicity compared to bulkier substituents, as seen in other quinazoline EPIs .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer : A multi-step synthesis is proposed, starting with cyclocondensation of 4-ethoxyphenylamidoxime with a suitable carbonyl derivative to form the 1,2,4-oxadiazole ring. Subsequent nucleophilic substitution at the quinazoline-2,4-dione core (e.g., using a bromomethyl intermediate) can introduce the oxadiazole-methyl moiety. Optimization involves solvent selection (e.g., DMF or THF), catalysis (e.g., K₂CO₃), and temperature control (60–80°C), monitored by TLC/HPLC for intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer :

  • 1H/13C NMR : Assign signals for the quinazoline-dione protons (δ 7.5–8.5 ppm) and oxadiazole-linked methyl group (δ 4.5–5.0 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ via ESI-MS).
  • X-ray Crystallography (if feasible): Resolve disorder in substituted phenyl rings, as seen in similar oxazole derivatives .

Q. How can purity and stability be assessed under varying storage conditions?

Methodological Answer : Use HPLC-UV (C18 column, acetonitrile/water gradient) to quantify impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify degradation products (e.g., hydrolysis of the ethoxy group) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices. Compare with experimental NMR chemical shifts to validate electron density distribution. Studies on triazole-thione analogs demonstrate this approach .

Q. What experimental designs address contradictions in biological activity data across studies?

Methodological Answer :

  • Standardized Assays : Replicate assays using identical cell lines (e.g., HEK293 for receptor binding) and compound concentrations (dose-response curves).
  • Statistical Analysis : Apply ANOVA to evaluate variability between labs, as recommended in error analysis guides .
  • Control for Solubility : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .

Q. How to design structure-activity relationship (SAR) studies targeting the oxadiazole and quinazoline moieties?

Methodological Answer :

  • Synthesize analogs with modified substituents (e.g., methoxy instead of ethoxy on the phenyl ring) and core variations (e.g., replacing oxadiazole with triazole).
  • Test in vitro activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters via multivariate regression analysis .

Q. What in vitro and ex vivo models are suitable for pharmacokinetic profiling?

Methodological Answer :

  • Caco-2 Monolayers : Assess intestinal permeability (Papp values).
  • Liver Microsomes : Measure metabolic stability (t1/2 using LC-MS).
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration. Reference protocols from triazole-thione pharmacokinetic studies .

Q. How to validate target engagement and mechanism of action?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets.
  • CRISPR-Cas9 Knockout Models : Confirm loss of activity in target-deficient cells.
  • Thermal Shift Assays : Monitor protein stabilization upon compound binding .

Data Analysis and Reproducibility

Q. What statistical frameworks are robust for analyzing dose-response and toxicity data?

Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations. For toxicity, apply Probit analysis (LD50 determination) with bootstrapping to estimate confidence intervals, as outlined in error analysis handbooks .

Q. How to resolve crystallographic disorder in the oxadiazole-linked methyl group?

Methodological Answer : Refine X-ray data using split-site models (e.g., 0.63:0.37 occupancy ratio) and restrain bond distances/angles. Weak C–H⋯O hydrogen bonds, observed in benzodiazepine-dione analogs, stabilize disordered conformers .

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